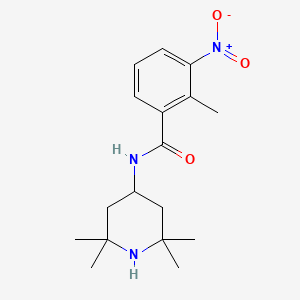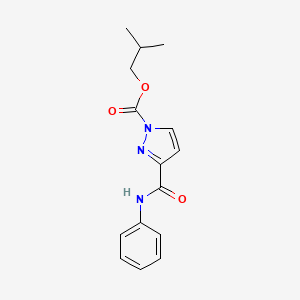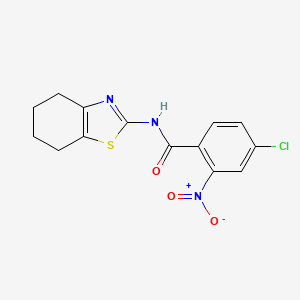![molecular formula C16H15N3O B5832821 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5832821.png)
2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol, also known as THPQ, is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields. THPQ has a unique structure that makes it a promising candidate for drug discovery and development, as well as for use in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been found to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of the immune system. 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol for lab experiments is its unique structure, which makes it a promising candidate for drug discovery and development. 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol, including:
1. Further studies on the mechanism of action of 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol, including the identification of its molecular targets and signaling pathways.
2. Development of more potent and selective 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol analogs for use in drug discovery and development.
3. Investigation of the potential use of 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol as a therapeutic agent for various types of cancer and infectious diseases.
4. Exploration of the potential use of 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol as a tool for studying the role of kinases and other signaling pathways in cellular processes.
5. Investigation of the potential use of 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol as a modulator of the immune system for the treatment of autoimmune diseases.
In conclusion, 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol, or 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol, is a heterocyclic compound that has shown promise for use in drug discovery and development, as well as for use in biochemical and physiological studies. 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has several potential applications in scientific research, including the treatment of cancer and infectious diseases, and the modulation of the immune system. Further research is needed to fully understand the mechanism of action of 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol and to develop more potent and selective analogs for use in various applications.
Synthesemethoden
The synthesis of 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol can be achieved through several methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid derivative with an aldehyde or ketone to form a cyclic imine intermediate, which can then be reduced to form 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-amino carbonyl intermediate, which can then be cyclized to form 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol.
Wissenschaftliche Forschungsanwendungen
2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been found to have several potential applications in scientific research. One of the main areas of interest is in drug discovery and development, as 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been shown to have activity against several types of cancer cells, including breast, lung, and colon cancer. 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has also been found to have antimicrobial activity against several types of bacteria and fungi.
Eigenschaften
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16-12-8-4-5-9-13(12)17-15-10-14(18-19(15)16)11-6-2-1-3-7-11/h1-3,6-7,10,18H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGHCSSLTYMRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C=C(N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]benzamide](/img/structure/B5832741.png)
![2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5832749.png)

![methyl 1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5832763.png)
![phenyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B5832769.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-3-methylphenol](/img/structure/B5832774.png)

![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5832789.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5832828.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)thiourea](/img/structure/B5832845.png)
![4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5832857.png)